![molecular formula C23H28O6 B1247390 Lintetralin](/img/structure/B1247390.png)
Lintetralin
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Overview
Description
Lintetralin is a natural product found in Phyllanthus niruri and Phyllanthus urinaria with data available.
Scientific Research Applications
Lintetralin in Biotechnological Production
Research indicates that aryltetralin lignans, such as podophyllotoxin (PTOX), found in the Linum genus, have significant cytotoxic and antiviral activities. Lintetralin, an aryltetralin lignan, is derived from two 8,8′-linked C6C3 (propylbenzene) units and is a key compound in this context. The focus has been on producing PTOX, a precursor to chemotherapeutic agents like etoposide, from Linum species, particularly under in vitro conditions. This approach is seen as a promising alternative to traditional sources, which involve slow-growing endangered species (Malik et al., 2014).
Lintetralin in Pharmacology
Lintetralin has been investigated for its application in pharmacology, particularly in the synthesis of aryltetralin and dibenzylbutyrolactone lignans. A study demonstrated a general synthetic pathway starting from the lithium enolate of a specific butyrolactone, leading to the synthesis of various lignans including lintetralin. This research contributes to the understanding of synthetic methods for creating lignans with potential pharmacological applications (Ganeshpure & Stevenson, 1981).
Lintetralin in Chemotherapy
Another significant application of lintetralin is in chemotherapy. The asymmetric synthesis of lintetralin, achieved through a series of chemical reactions including an intramolecular Friedel-Crafts-type cyclization, plays a crucial role in developing anticancer drugs. This synthesis forms the backbone for further drug development in chemotherapy, highlighting lintetralin's importance in this field (Enders et al., 2003).
Lintetralin's Cytotoxic Activity
Lintetralin has also been studied for its cytotoxic activity, particularly in relation to certain cell lines. A study explored the anticancer effects of various lignans, including lintetralin, on HeLa cells and NIH/3T3 cells. This research is instrumental in understanding lintetralin's potential as an anticancer agent and its specific effects on different types of cells (International Journal of Recent Technology and Engineering, 2019).
properties
Product Name |
Lintetralin |
---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1 |
InChI Key |
WBJMMHMEDGPCCD-JTUHZDRVSA-N |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
Canonical SMILES |
COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
synonyms |
(-)-lintetralin lintetralin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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